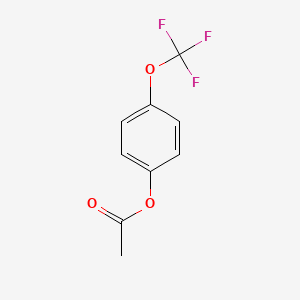

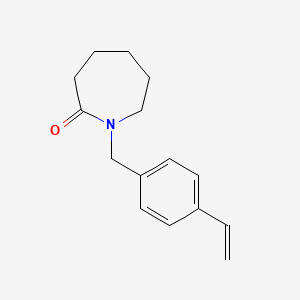

![molecular formula C9H7F2N B6329391 2-[2-(Difluoromethyl)phenyl]acetonitrile CAS No. 1000556-48-8](/img/structure/B6329391.png)

2-[2-(Difluoromethyl)phenyl]acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

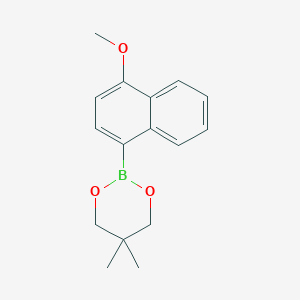

“2-[2-(Difluoromethyl)phenyl]acetonitrile” is a chemical compound with the molecular formula C9H7F2N . It is a part of the field of research that has benefited from the invention of multiple difluoromethylation reagents .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C9H7F2NO/c10-9(11)13-8-4-2-1-3-7(8)5-6-12/h1-4,9H,5H2 .Aplicaciones Científicas De Investigación

Analytical Chemistry and Chromatography

2-[2-(Difluoromethyl)phenyl]acetonitrile and its related compounds play a crucial role in analytical chemistry, particularly in the development of chromatographic methods. A study highlighted the impact of organic solvent composition on the pH of buffered HPLC mobile phases, indicating the significance of acetonitrile in achieving precise and reliable analytical results (Subirats, Rosés, & Bosch, 2007). Understanding the solvent effects, including those involving acetonitrile, is essential for optimizing the separation and detection of complex mixtures in pharmaceuticals, environmental samples, and biological matrices.

Material Science and Surface Chemistry

In material science, research on fluorinated graphite intercalation compounds (FGICs) demonstrates the versatility of fluorinated compounds. FGICs, which involve interactions with substances like acetonitrile, have unique properties beneficial for developing advanced materials with potential applications in electronics, catalysis, and energy storage (Panich, 1993). The study of these compounds contributes to our understanding of the fundamental aspects of material chemistry and the development of new materials with enhanced performance.

Environmental Science

In environmental science, the degradation of polyfluoroalkyl chemicals is a significant area of research. These chemicals, which include structures related to difluoromethylphenyl derivatives, have raised concerns due to their persistence and potential impact on ecosystems and human health. Studies focus on understanding the mechanisms of microbial degradation, which is crucial for assessing the environmental fate of these compounds and developing strategies for their removal or management (Liu & Avendaño, 2013).

Organic Synthesis and Fluorine Chemistry

In organic synthesis, the activation of C-F bonds in aliphatic fluorides, including difluoromethylene groups, is a critical area of research. This involves exploring methodologies for the synthesis of new fluorinated building blocks, which are invaluable in pharmaceuticals, agrochemicals, and material science. The selective activation and transformation of these bonds open up new pathways for synthesizing complex molecules with enhanced properties (Shen et al., 2015).

Green Chemistry

The development of fluoroalkylation reactions in aqueous media represents an essential advancement towards sustainable and environmentally friendly chemical synthesis. Fluorine-containing functionalities are crucial for the design of new pharmaceuticals and materials due to their unique effects on molecular properties. Research in this area focuses on creating mild, efficient, and green methods for incorporating fluorinated groups into target molecules, showcasing the relevance of fluoroalkylation in modern organic synthesis and the push towards greener chemical processes (Song et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-(difluoromethyl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c10-9(11)8-4-2-1-3-7(8)5-6-12/h1-4,9H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPZUXSCXCFTBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B6329308.png)

![6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6329310.png)

![6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B6329383.png)